3-methyl-1-(thiophene-2-carbonyl)piperazine
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-methyl-1-(thiophene-2-carbonyl)piperazine” are not found, thiophene derivatives are typically synthesized using methods such as the Gewald reaction . This involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Scientific Research Applications
- Thiophene derivatives, including 3-methyl-1-(thiophene-2-carbonyl)piperazine, serve as a potential class of biologically active compounds. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene derivatives play a crucial role in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Their unique electronic properties make them valuable for developing advanced materials .
- Thiophene-based compounds, including 3-methyl-1-(thiophene-2-carbonyl)piperazine, find applications as corrosion inhibitors in industrial chemistry and material science .
- Researchers employ condensation reactions (such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis) to synthesize thiophene derivatives. These methods allow the construction of diverse thiophene-based structures .
- Compound 12, a derivative of 3-methyl-1-(thiophene-2-carbonyl)piperazine, exhibits significant inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus .
Medicinal Chemistry and Drug Development
Organic Semiconductors and Electronics
Corrosion Inhibition
Synthetic Chemistry and Heterocyclization
Biological Activity and Antimicrobial Properties
Chemical Research and Product Availability
Mechanism of Action
Target of Action
The primary target of 3-methyl-1-(thiophene-2-carbonyl)piperazine is acetylcholinesterase (AChE) . AChE is an enzyme that belongs to the cholinesterase family. Its main biological function is to terminate impulse transmission at cholinergic synapses by catalyzing the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
3-methyl-1-(thiophene-2-carbonyl)piperazine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing its availability and enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway. By inhibiting AChE, it increases acetylcholine levels, which can enhance neurotransmission at cholinergic synapses
Result of Action
The inhibition of AChE by 3-methyl-1-(thiophene-2-carbonyl)piperazine can lead to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission . This can have various effects at the molecular and cellular levels, potentially influencing cognitive function and other processes mediated by cholinergic neurotransmission.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-(thiophene-2-carbonyl)piperazine involves the reaction of 2-thiophenecarboxylic acid with 1-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.", "Starting Materials": [ "2-thiophenecarboxylic acid", "1-methylpiperazine", "N,N'-dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Dissolve 2-thiophenecarboxylic acid (1.0 equiv) and 1-methylpiperazine (1.2 equiv) in DMF.", "Step 2: Add DCC (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Filter the resulting precipitate and wash with diethyl ether.", "Step 4: Dissolve the crude product in HCl and stir at room temperature for 1 hour.", "Step 5: Neutralize the solution with NaHCO3 and extract with diethyl ether.", "Step 6: Dry the organic layer over Na2SO4 and evaporate the solvent.", "Step 7: Purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 8: Recrystallize the purified product from a mixture of ethyl acetate and hexanes to obtain the final product." ] } | |
CAS RN |
1240574-15-5 |
Product Name |
3-methyl-1-(thiophene-2-carbonyl)piperazine |
Molecular Formula |
C10H14N2OS |
Molecular Weight |
210.3 |
Purity |
95 |
Origin of Product |
United States |
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